Nelivaptan

Descripción general

Descripción

Nelivaptan, también conocido por su nombre en desarrollo SSR-149,415, es un antagonista del receptor de vasopresina selectivo, activo por vía oral y no peptídico. Se dirige específicamente al subtipo V1B de los receptores de vasopresina. Este compuesto se desarrolló inicialmente para el tratamiento de la ansiedad y la depresión, pero su desarrollo se detuvo en 2008 .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para Nelivaptan implican múltiples pasos, incluida la formación de su estructura central y la funcionalización posterior. La ruta sintética detallada es propietaria y no se divulga públicamente. Los métodos de producción industrial normalmente implicarían la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluiría pasos como purificación, cristalización y control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Nelivaptan se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos funcionales presentes en this compound, alterando potencialmente sus propiedades farmacológicas.

Reducción: Las reacciones de reducción se pueden utilizar para modificar grupos funcionales específicos dentro del compuesto.

Aplicaciones Científicas De Investigación

Anxiety and Depression

Nelivaptan has been investigated for its potential use in treating anxiety disorders and major depressive disorder (MDD). Initial studies indicated that blockade of V1B receptors could lead to anxiolytic-like effects, making it a candidate for treating stress-related disorders. A notable clinical trial initiated by HMNC Brain Health aims to assess the efficacy of this compound in patients with treatment-resistant depression (TRD) .

Clinical Trial Details:

- Type: Phase II, double-blind, randomized, placebo-controlled

- Duration: 14 weeks

- Participants: 324 patients with MDD

- Dosage: Fixed dose of 250 mg twice daily

Neuroendocrine Regulation

Research has demonstrated that this compound can influence the HPA axis by reducing levels of adrenocorticotropic hormone (ACTH) and cortisol (CORT) in response to stressors such as heat exposure . These findings suggest that this compound may help mitigate stress-induced hormonal fluctuations, which could be beneficial for individuals with stress-related disorders.

Animal Models

In preclinical studies using rat models, this compound demonstrated significant effects on behavior and hormonal responses:

- Punished Drinking Test: Increased punished drinking at doses of 3 and 10 mg/kg.

- Elevated Plus-Maze Test: Enhanced boldness at doses of 10 and 30 mg/kg.

- Forced Swim Test: Reduced immobility time at doses of 10 mg/kg and above .

These studies provide evidence for the anxiolytic potential of this compound and its ability to alter stress responses.

Case Study: Heat Exposure and HPA Axis Activity

A study investigated the effects of this compound on HPA axis activity during heat exposure. Results indicated that animals treated with this compound showed a decrease in ACTH levels compared to controls, suggesting a regulatory role in stress-induced hormonal release . The findings highlight the compound's potential as a therapeutic agent for managing stress responses.

Data Summary

| Application Area | Study Type | Key Findings |

|---|---|---|

| Anxiety Disorders | Clinical Trial | Efficacy in reducing anxiety symptoms |

| Major Depressive Disorder | Clinical Trial | Positive outcomes in treatment-resistant cases |

| Neuroendocrine Regulation | Preclinical Study | Decreased ACTH and CORT levels under stress |

| Behavioral Studies | Animal Model | Increased boldness; reduced immobility |

Mecanismo De Acción

Nelivaptan ejerce sus efectos uniéndose selectivamente y antagonizando el subtipo V1B de los receptores de vasopresina. Esta acción inhibe los efectos de la vasopresina, un neuropéptido involucrado en la regulación de las respuestas al estrés. Al bloquear estos receptores, this compound puede reducir la liberación de la hormona adrenocorticotrópica (ACTH) y otras hormonas relacionadas con el estrés, lo que potencialmente alivia los síntomas de ansiedad y depresión .

Comparación Con Compuestos Similares

Los compuestos similares a Nelivaptan incluyen otros antagonistas del receptor de vasopresina como:

Balovaptan: Otro antagonista selectivo del receptor de vasopresina.

SRX-246: Un compuesto con propiedades farmacológicas similares.

TS-121: Otro antagonista del receptor V1B. This compound es único en su selectividad específica para el subtipo de receptor V1B, lo que lo distingue de otros antagonistas del receptor de vasopresina que pueden dirigirse a múltiples subtipos de receptores

Actividad Biológica

Nelivaptan, also known as SSR149415, is a selective antagonist of the vasopressin receptor 1B (V1bR) that has garnered attention for its potential therapeutic applications, particularly in the treatment of major depressive disorder (MDD) and anxiety disorders. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its effects on the hypothalamic-pituitary-adrenal (HPA) axis, its role in neuropsychiatric conditions, and relevant case studies.

This compound operates primarily by blocking V1b receptors, which are predominantly located in the pituitary gland and the brain. This blockade influences several endocrine and neurobiological pathways:

- Inhibition of ACTH Secretion : Studies have shown that this compound reduces the secretion of adrenocorticotropic hormone (ACTH) in response to stressors such as heat exposure. This indicates its role in modulating HPA axis activity, which is crucial for stress response regulation .

- Impact on Corticosterone Levels : Alongside ACTH reduction, this compound also affects corticosterone levels, further demonstrating its influence on stress-related hormonal pathways .

Effects on HPA Axis

A significant study investigating the effects of this compound on the HPA axis revealed that:

- Heat Exposure : In animal models exposed to high temperatures, administration of this compound resulted in decreased levels of intrapituitary V1bR while increasing circulating arginine vasopressin (AVP) concentrations. This suggests a compensatory mechanism where AVP levels rise due to reduced receptor activity .

- Correlation with Stress Hormones : A strong correlation was observed between blood ACTH and corticosterone levels, confirming that AVP plays a critical role in regulating ACTH secretion during stress .

Neuropsychiatric Implications

This compound's potential as an antidepressant has been explored through various animal models:

- Antidepressant Activity : In several studies, this compound demonstrated antidepressant-like effects by attenuating increases in plasma ACTH induced by hormonal stimulants. This suggests that V1bR antagonism may offer therapeutic benefits for mood disorders .

- Social Memory : Research indicates that blocking V1bR with this compound can impair social recognition memory, highlighting its role in social behaviors and neuropsychiatric disorders .

Case Studies

This compound is currently under clinical development for MDD. Key insights from recent trials include:

- Phase II Trials : The compound is being evaluated in Phase II clinical trials for its efficacy in treating MDD. Preliminary data suggest a 39% likelihood of transitioning to Phase III trials based on historical benchmarks for similar drugs .

- Safety Profile : Early findings indicate that this compound is generally well-tolerated among participants, with manageable side effects compared to existing treatments for depression .

Summary of Findings

The following table summarizes the biological activities and effects of this compound based on current research:

Q & A

Q. What is the molecular mechanism of Nelivaptan, and how can researchers validate its target engagement in preclinical models?

Basic Research Focus

this compound is a selective arginine vasopressin receptor 1b (AVPR1b) antagonist, primarily studied for stress-related disorders. To validate target engagement, researchers should:

- Use radioligand binding assays to quantify receptor occupancy in brain tissues .

- Employ stress-induced corticosterone elevation models in rodents to assess functional antagonism (e.g., reduced stress hormone levels post-administration) .

- Conduct dose-response studies to correlate AVPR1b blockade with behavioral outcomes (e.g., reduced anxiety-like behaviors in elevated plus maze tests) .

Q. What preclinical models are most appropriate for studying this compound’s efficacy in chronic vs. acute stress conditions?

Basic Research Focus

- Acute stress : Use forced swim tests or acute predator scent exposure to model short-term stress responses, where AVPR1b activation is pronounced .

- Chronic stress : Apply chronic mild stress (CMS) paradigms or social defeat models to evaluate this compound’s limitations in prolonged stress contexts .

- Key methodological consideration : Ensure stressor duration and intensity align with the pharmacological profile of this compound (e.g., half-life, blood-brain barrier penetration) .

Q. How can researchers optimize dosing regimens for this compound in translational studies?

Advanced Research Focus

- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify optimal dosing windows, leveraging data from:

- Plasma and cerebrospinal fluid (CSF) sampling in non-human primates .

- Time-course behavioral assays to align peak drug concentration with stress challenge administration .

- Compare intermittent vs. continuous dosing in chronic models to mitigate receptor desensitization risks .

Q. How should contradictions in this compound’s efficacy data across trials be analyzed?

Advanced Research Focus

Contradictions may arise from mismatched indication selection or patient stratification . Researchers should:

- Perform post hoc subgroup analyses to identify populations with elevated AVPR1b activity (e.g., via genetic screening for stress-related polymorphisms) .

- Re-examine trial endpoints : Replace broad symptom scales (e.g., HAM-D) with biomarkers like cortisol dynamics or fMRI-based amygdala reactivity .

- Use meta-analytical frameworks to compare outcomes across studies with divergent designs (e.g., acute vs. chronic stress cohorts) .

Q. What experimental design strategies ensure reproducibility in this compound studies?

Advanced Research Focus

- Detailed methodology : Document batch-specific compound purity (e.g., HPLC chromatograms) and solvent systems used in preclinical formulations .

- Standardized stress protocols : Adopt consensus guidelines for stressor application (e.g., timing, intensity) to reduce inter-lab variability .

- Blinded data analysis : Use automated behavioral tracking software (e.g., EthoVision) to minimize observer bias .

Q. How can researchers identify reliable biomarkers for this compound’s target engagement in human trials?

Advanced Research Focus

- Translational biomarker pipelines :

- Validate AVPR1b receptor occupancy via PET imaging with radiolabeled antagonists (e.g., [¹¹C]this compound analogs) .

- Corrogate plasma oxytocin levels as a downstream marker of AVPR1b modulation .

- Multi-omics approaches : Integrate transcriptomic (e.g., hypothalamic gene expression) and proteomic data from preclinical models .

Q. What are the key pharmacological differences between this compound and other AVPR antagonists?

Basic Research Focus

- Receptor selectivity : Compare binding affinities (Ki values) for AVPR1a, 1b, and V2 receptors using competitive binding assays .

- Functional antagonism : Use calcium flux assays in AVPR1b-transfected cell lines to quantify potency (EC₅₀) and efficacy (% inhibition) .

- Cross-species variability : Assess interspecies differences in receptor homology (e.g., human vs. rodent AVPR1b) via in silico molecular docking .

Q. What strategies address this compound’s limited efficacy in chronic stress models?

Advanced Research Focus

- Combination therapies : Pair this compound with CRF receptor antagonists to target complementary stress pathways .

- Epigenetic modulation : Investigate histone deacetylase inhibitors to reverse stress-induced AVPR1b upregulation .

- Conditional knockout models : Use AVPR1b-floxed mice to isolate receptor-specific effects in chronic stress circuits .

Q. How can researchers evaluate this compound’s impact on stress response pathways beyond AVPR1b?

Advanced Research Focus

- Network pharmacology : Map this compound’s effects on HPA axis components (e.g., ACTH, glucocorticoid receptor expression) using multiplex ELISA .

- Single-cell RNA sequencing : Profile transcriptional changes in stress-responsive brain regions (e.g., paraventricular nucleus) post-treatment .

- Behavioral metabonomics : Correlate urinary metabolite shifts (e.g., kynurenine pathway markers) with drug response .

Q. What methodological safeguards are critical for this compound’s safety profiling in early-phase trials?

Basic Research Focus

- Preclinical toxicology : Include thorough QT studies to rule out cardiotoxicity risks .

- Dose-escalation protocols : Use Bayesian adaptive designs to minimize adverse events in Phase I .

- Biomarker monitoring : Track liver enzymes and renal function markers in real-time during clinical trials .

Propiedades

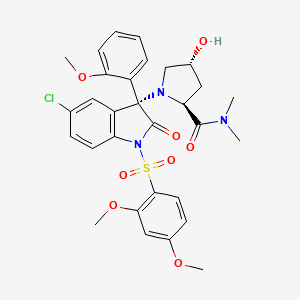

IUPAC Name |

(2S,4R)-1-[(3R)-5-chloro-1-(2,4-dimethoxyphenyl)sulfonyl-3-(2-methoxyphenyl)-2-oxoindol-3-yl]-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32ClN3O8S/c1-32(2)28(36)24-15-19(35)17-33(24)30(21-8-6-7-9-25(21)41-4)22-14-18(31)10-12-23(22)34(29(30)37)43(38,39)27-13-11-20(40-3)16-26(27)42-5/h6-14,16,19,24,35H,15,17H2,1-5H3/t19-,24+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXZWIIMWNEOGJ-WEWKHQNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CC(CN1C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1C[C@H](CN1[C@]2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32ClN3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047358 | |

| Record name | Nelivaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439687-69-1 | |

| Record name | (2S,4R)-1-[(3R)-5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439687-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nelivaptan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439687691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nelivaptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12643 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nelivaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 439687-69-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NELIVAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TY57MQ4OA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.